2-[(2-Oxopropyl)sulfanyl]acetamide is a chemical compound with significant implications in organic synthesis and medicinal chemistry. Its structure features a sulfanyl group attached to an acetamide moiety, making it a versatile building block in the synthesis of various organic compounds. The compound is recognized for its potential biological activities, including antimicrobial and antiviral properties.
The compound is cataloged under the Chemical Abstracts Service number 823801-72-5 and can be sourced from chemical suppliers such as BenchChem, which provides detailed information on its applications and synthesis methods.
2-[(2-Oxopropyl)sulfanyl]acetamide falls under the category of acetamides, specifically those modified with a sulfanyl group. It is classified as an organic compound due to its carbon-based structure, which includes functional groups typical of amides and thioethers.
The synthesis of 2-[(2-Oxopropyl)sulfanyl]acetamide typically involves the reaction of acetamide with a thiol compound. One widely used method employs phosphorus pentasulfide as a sulfurizing agent, facilitating the introduction of sulfur into the acetamide structure.
The molecular formula for 2-[(2-Oxopropyl)sulfanyl]acetamide is C5H9NO2S, indicating it contains five carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The structural representation includes:
2-[(2-Oxopropyl)sulfanyl]acetamide can undergo several chemical transformations:
The mechanism of action for 2-[(2-Oxopropyl)sulfanyl]acetamide primarily involves its interactions at the molecular level with biological targets:
Further studies are needed to elucidate specific pathways and targets within biological systems .
Property | Value |
---|---|
CAS Number | 823801-72-5 |
Molecular Formula | C5H9NO2S |
Molecular Weight | 147.20 g/mol |
IUPAC Name | 2-(2-oxopropylsulfanyl)acetamide |
InChI | InChI=1S/C5H9NO2S/c1-4(7)2-9-3-5(6)8/h2-3H2,1H3,(H2,6,8) |
InChI Key | PJRPIAQRQZFQSO-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CSCC(=O)N |
The applications of 2-[(2-Oxopropyl)sulfanyl]acetamide span several fields:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7